Product packaging for 3,4-Dimethylphenyl benzoate(Cat. No.:CAS No. 3845-63-4)

3,4-Dimethylphenyl benzoate

Cat. No.: B14155615
CAS No.: 3845-63-4
M. Wt: 226.27 g/mol
InChI Key: NRZNGWLWIRTEOH-UHFFFAOYSA-N
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Description

3,4-Dimethylphenyl benzoate is an organic ester compound of significant interest in structural chemistry and materials science research. It serves as a valuable model compound for studying the effects of methyl substitution on molecular conformation and crystal packing in the solid state. Single-crystal X-ray diffraction studies reveal that its terminal benzene rings form a dihedral angle of 52.39°, while the central ester group is twisted away from the attached phenyl and benzene rings by 8.67° and 60.10°, respectively . This specific geometry, influenced by the 3,4-dimethylphenyl group, provides a comparative benchmark for analyzing structural variations in dimethylphenyl benzoate isomers . The crystal structure is stabilized by weak intermolecular C—H···O hydrogen bonds, which form C(6) chain motifs propagating along the [100] crystallographic direction . A reliable synthesis route involves the reaction of equimolar quantities of 3,4-dimethylphenol and benzoyl chloride, facilitated by anhydrous aluminum chloride in dichloromethane solvent, yielding colorless crystals with a melting point of 322(1) K . Owing to its well-characterized structure, researchers utilize this compound as a building block in the development of more complex molecular systems and for fundamental investigations into intermolecular interactions and crystal engineering . This product is intended for research use only and is not approved for human or veterinary diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H14O2 B14155615 3,4-Dimethylphenyl benzoate CAS No. 3845-63-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

3845-63-4

Molecular Formula

C15H14O2

Molecular Weight

226.27 g/mol

IUPAC Name

(3,4-dimethylphenyl) benzoate

InChI

InChI=1S/C15H14O2/c1-11-8-9-14(10-12(11)2)17-15(16)13-6-4-3-5-7-13/h3-10H,1-2H3

InChI Key

NRZNGWLWIRTEOH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)OC(=O)C2=CC=CC=C2)C

Origin of Product

United States

Synthetic Methodologies and Mechanistic Investigations of 3,4 Dimethylphenyl Benzoate

Established Synthetic Routes to 3,4-Dimethylphenyl Benzoate (B1203000)

The synthesis of 3,4-dimethylphenyl benzoate is primarily achieved through well-established esterification reactions. These methods involve the formation of an ester linkage between 3,4-dimethylphenol (B119073) and a benzoic acid derivative. The two most common and effective approaches are Fischer esterification and acylation reactions using acyl chlorides or anhydrides.

Fischer Esterification Approaches utilizing 3,4-Dimethylphenol and Benzoic Acid

Fischer-Speier esterification is a classic method for producing esters by reacting a carboxylic acid and an alcohol in the presence of an acid catalyst. wikipedia.org In the case of this compound, this involves the reaction of 3,4-dimethylphenol with benzoic acid. smolecule.com The reaction is typically conducted under reflux conditions with a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the reaction. wikipedia.orgsmolecule.com

The primary drawback of Fischer esterification is the reversible nature of the reaction, which establishes an equilibrium between reactants and products. masterorganicchemistry.com To drive the reaction towards the formation of the ester, an excess of one of the reactants, usually the alcohol, can be used. operachem.com Alternatively, the removal of water as it is formed, often by azeotropic distillation using a Dean-Stark apparatus, can shift the equilibrium to favor the product. operachem.com While phenols were once thought to be unsuitable for this reaction, it is now known that they can be esterified to achieve good to nearly quantitative yields. wikipedia.org

Acylation Reactions via Acyl Chlorides or Anhydrides with 3,4-Dimethylphenol

Acylation reactions offer a more reactive alternative to Fischer esterification for the synthesis of this compound. smolecule.com This method utilizes more reactive derivatives of benzoic acid, such as benzoyl chloride or benzoic anhydride (B1165640), to acylate the hydroxyl group of 3,4-dimethylphenol. smolecule.comiucr.orggoogleapis.com These reactions are often faster and can proceed under milder conditions than Fischer esterification.

A common procedure involves reacting 3,4-dimethylphenol with benzoyl chloride in the presence of a base or a Lewis acid catalyst. iucr.orgevitachem.com For instance, equimolar quantities of 3,4-dimethylphenol and benzoyl chloride can be reacted in the presence of anhydrous aluminum chloride in a solvent like anhydrous dichloromethane (B109758). iucr.orgnih.gov The reaction is often initiated at a low temperature (0-5°C) and then brought to room temperature or heated to reflux to ensure completion. iucr.orgnih.gov The use of a base helps to neutralize the hydrochloric acid byproduct, driving the reaction forward.

Similarly, benzoic anhydride can be used as the acylating agent. googleapis.com While anhydrides are generally less reactive than acyl chlorides, they are still effective and offer the advantage of producing a carboxylic acid byproduct, which is less corrosive than HCl.

Optimization of Synthesis Parameters for Enhanced Yields and Purity

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that can be adjusted include reaction time, temperature, solvent, and catalyst.

For instance, in acylation reactions, controlling the temperature is vital to prevent side reactions. evitachem.com Industrial production often relies on automated reactors to maintain precise control over these parameters. smolecule.com The choice of solvent can also significantly impact the reaction outcome. Non-polar solvents are often used in Fischer esterification to facilitate the removal of water. wikipedia.org In acylation reactions, solvents like dichloromethane or toluene (B28343) are common. evitachem.com

The duration of the reaction is another critical factor. Insufficient reaction time can lead to an incomplete reaction, while excessively long times may result in product degradation. researchgate.net Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) can help determine the optimal reaction time. acs.org

Post-reaction workup and purification are also essential for obtaining a high-purity product. This typically involves extraction, washing with basic solutions to remove unreacted acid, and drying of the organic phase. operachem.com Final purification can be achieved through techniques such as recrystallization or chromatography. evitachem.com

Below is an interactive data table summarizing the optimization of a generic esterification reaction.

ParameterCondition 1Condition 2Condition 3Resulting Yield
Temperature 110°C130°C150°CYield increases with temperature up to an optimal point. usm.my
Reaction Time 5 minutes10 minutes15 minutesYield increases with time until equilibrium is reached. usm.my
Catalyst H2SO4p-TsOHLewis AcidChoice of catalyst can affect reaction rate and yield. wikipedia.org
Solvent TolueneDichloromethaneHexaneSolvent choice can influence reaction rate and ease of water removal. wikipedia.orgevitachem.com

Exploration of Novel Synthetic Pathways

While Fischer esterification and standard acylation are the most common methods, research into novel synthetic pathways for esters like this compound continues. One area of exploration is the use of different catalysts to improve efficiency and selectivity. For example, zeolites have been investigated as catalysts for the acylation of phenols. researchgate.netresearchgate.net

Another approach involves the development of one-pot syntheses or multi-step reactions that can be performed sequentially without isolating intermediates. For instance, a novel method for synthesizing diaryl ethers, a related class of compounds, has been developed using an Ullmann-type reaction with thallium derivatives as both aryl components. scielo.org.mx Such innovative approaches could potentially be adapted for the synthesis of this compound.

The development of new coupling agents and reaction conditions is also an active area of research. For example, the synthesis of N-(3,4-dimethylphenyl)-1-naphthamide, an amide, utilizes coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 4-dimethylaminopyridine (B28879) (DMAP). evitachem.com Similar reagents could be explored for the direct coupling of benzoic acid and 3,4-dimethylphenol.

Furthermore, microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reactions. usm.my Applying microwave irradiation to the synthesis of this compound could potentially reduce reaction times and improve yields.

Reaction Mechanism Elucidation in this compound Synthesis

Investigation of Nucleophilic Substitution Pathways

The synthesis of this compound via both Fischer esterification and acylation reactions proceeds through a nucleophilic substitution mechanism. smolecule.combits-pilani.ac.in In these reactions, the oxygen atom of the hydroxyl group in 3,4-dimethylphenol acts as the nucleophile.

In Fischer esterification, the reaction is initiated by the protonation of the carbonyl oxygen of benzoic acid by the acid catalyst. masterorganicchemistry.com This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxyl group of 3,4-dimethylphenol. A series of proton transfer steps and the elimination of a water molecule then lead to the formation of the ester. masterorganicchemistry.com

In acylation reactions with benzoyl chloride, the reaction is a nucleophilic acyl substitution. The lone pair of electrons on the oxygen of 3,4-dimethylphenol attacks the electrophilic carbonyl carbon of the benzoyl chloride. bits-pilani.ac.in This is followed by the departure of the chloride ion, which is a good leaving group, resulting in the formation of the ester. The presence of a base facilitates the deprotonation of the phenol (B47542), making it a more potent nucleophile. bits-pilani.ac.in

The general mechanism for nucleophilic substitution involves the attack of a nucleophile on an electrophilic center, leading to the displacement of a leaving group. bits-pilani.ac.in In the synthesis of this compound, the nucleophile is 3,4-dimethylphenol, and the electrophilic center is the carbonyl carbon of either benzoic acid (in Fischer esterification) or its more reactive derivatives (in acylation). smolecule.combits-pilani.ac.in

Analysis of Ester Hydrolysis Mechanisms

The hydrolysis of this compound is a fundamental reaction that involves the cleavage of its ester bond to yield its constituent molecules: 3,4-dimethylphenol and benzoic acid. This transformation can be achieved under either acidic or basic conditions, with each pathway proceeding through a distinct, well-studied mechanism. The reaction is central to the chemical behavior of the compound, as esters are defined by their susceptibility to this type of nucleophilic acyl substitution.

Under aqueous conditions with an acid or base catalyst, the ester hydrolyzes. smolecule.com The general process involves a nucleophilic attack on the carbonyl carbon of the ester group.

Acid-Catalyzed Hydrolysis

The acid-catalyzed hydrolysis of this compound is an equilibrium process. chemistrysteps.com To drive the reaction toward the products (hydrolysis), it is typically conducted with a large excess of water. chemistrysteps.com The mechanism proceeds through several reversible steps, initiated by the protonation of the carbonyl oxygen. This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a weak nucleophile like water. libretexts.orgyoutube.com

The established steps for acid-catalyzed ester hydrolysis are as follows:

Protonation of the Carbonyl: The carbonyl oxygen is protonated by an acid catalyst (e.g., H₃O⁺), increasing the electrophilic character of the carbonyl carbon. youtube.com

Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. libretexts.org

Proton Transfer: A proton is transferred from the newly added hydroxyl group to the oxygen of the 3,4-dimethylphenoxy group. This turns the phenoxy group into 3,4-dimethylphenol, which is a good leaving group. libretexts.org

Elimination of Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the 3,4-dimethylphenol molecule. libretexts.org

Deprotonation: The protonated carbonyl of the resulting benzoic acid is deprotonated by water, regenerating the acid catalyst and yielding the final product. youtube.com

Base-Promoted Hydrolysis (Saponification)

In contrast to the acid-catalyzed pathway, base-promoted hydrolysis, also known as saponification, is effectively an irreversible reaction. chemistrysteps.commasterorganicchemistry.com This irreversibility is a key feature of the mechanism. The process does not require the initial activation of the carbonyl group via protonation because the hydroxide (B78521) ion (OH⁻) is a much stronger nucleophile than water. masterorganicchemistry.com

The mechanism for base-promoted hydrolysis involves the following steps:

Nucleophilic Attack: A hydroxide ion directly attacks the electrophilic carbonyl carbon of the ester. masterorganicchemistry.com

Formation of Tetrahedral Intermediate: This attack results in the formation of a tetrahedral intermediate with a negative charge on the oxygen. masterorganicchemistry.com

Elimination of Leaving Group: The intermediate collapses, reforming the carbonyl double bond and eliminating the 3,4-dimethylphenoxide anion (a good leaving group). This step produces benzoic acid. libretexts.org

While detailed computational studies specifically for this compound hydrolysis are not widely published, research on analogous compounds like 3,4-dimethylphenyl benzenesulfonates provides insight into the investigative methods used. acs.org Such studies generate potential energy surfaces to probe whether the reaction proceeds through a stable intermediate or a single concerted transition state, offering a deeper understanding of the reaction dynamics. acs.org

FeatureAcid-Catalyzed HydrolysisBase-Promoted Hydrolysis (Saponification)
CatalystAcid (e.g., H₂SO₄)Base (e.g., NaOH)
NucleophileWater (H₂O)Hydroxide Ion (OH⁻)
Key Initial StepProtonation of the carbonyl oxygen. libretexts.orgNucleophilic attack by hydroxide on the carbonyl carbon. masterorganicchemistry.com
ReversibilityReversible equilibrium process. chemistrysteps.comEffectively irreversible due to final deprotonation step. chemistrysteps.commasterorganicchemistry.com
Products (before workup)3,4-Dimethylphenol and Benzoic Acid3,4-Dimethylphenoxide and Benzoate Salt

Studies on Electrophilic Aromatic Substitution Dynamics

The structure of this compound contains two aromatic rings, both of which can potentially undergo electrophilic aromatic substitution (SEAr). smolecule.com However, the reactivity and the position of substitution on each ring are governed by the electronic effects of the existing substituents: the ester linkage (-O-C=O)-Ph), the two methyl groups (-CH₃), and the carbonyl group (-C=O)-OAr). minia.edu.eg

The general mechanism for electrophilic aromatic substitution involves two principal steps:

Attack by the π-electron system of the aromatic ring on a strong electrophile (E⁺) to form a resonance-stabilized carbocation known as a sigma complex or arenium ion. minia.edu.eg

Loss of a proton (H⁺) from the sigma complex to a base, which restores the aromaticity of the ring and yields the substituted product. minia.edu.eg

Analysis of Ring Reactivity and Directing Effects

Phenyl Ring (attached to the carbonyl): This ring is substituted with the ester group -(C=O)O-Ar. The carbonyl group is strongly electron-withdrawing and deactivating towards electrophilic attack. Therefore, substitution on this ring is significantly slower than on unsubstituted benzene (B151609). The deactivating nature of the carbonyl group directs incoming electrophiles to the meta positions relative to the ester linkage.

3,4-Dimethylphenyl Ring (attached to the ester oxygen): This ring is influenced by three substituents: the ester oxygen and two methyl groups.

Ester Oxygen (-O-C=O)-Ph): The oxygen atom has lone pairs that it can donate through resonance, making it an activating substituent and an ortho, para-director .

Methyl Groups (-CH₃): The two methyl groups at positions 3 and 4 are activating substituents due to hyperconjugation and weak inductive effects. They also act as ortho, para-directors .

The combined influence of these activating groups makes the 3,4-dimethylphenyl ring significantly more reactive towards electrophilic substitution than the phenyl ring attached to the carbonyl. The ultimate position of substitution on this ring depends on the interplay of the directing effects of all three groups and steric hindrance. The positions ortho and para to the strongly activating oxygen atom (positions 2 and 6) and the methyl groups are the most likely sites for substitution.

Ring SystemSubstituent(s)Electronic EffectReactivity toward SEArDirecting Influence
Phenyl Ring-C(=O)OArElectron-Withdrawing (Resonance)DeactivatedMeta
3,4-Dimethylphenyl Ring-OC(=O)PhElectron-Donating (Resonance)ActivatedOrtho, Para
-CH₃ (at C3 and C4)Electron-Donating (Hyperconjugation)ActivatedOrtho, Para

Molecular Structure Elucidation and Conformational Analysis of 3,4 Dimethylphenyl Benzoate

X-ray Crystallography and Solid-State Architecture Analysis

The crystalline form of 3,4-dimethylphenyl benzoate (B1203000) (C₁₅H₁₄O₂) was analyzed at a temperature of 123 K. iucr.org The analysis revealed that the compound crystallizes in a triclinic system with the space group P̅1. iucr.org The unit cell parameters that define the crystal lattice have been accurately determined. iucr.orgnih.gov

Table 1: Crystal Data for 3,4-Dimethylphenyl Benzoate. iucr.orgnih.gov
ParameterValue
Chemical FormulaC₁₅H₁₄O₂
Molecular Weight226.26 g/mol
Crystal SystemTriclinic
Space GroupP̅1
a (Å)6.0293 (4)
b (Å)7.8506 (3)
c (Å)13.1163 (9)
α (°)88.592 (4)
β (°)77.020 (5)
γ (°)77.680 (4)
Volume (ų)590.87 (6)
Z2
Temperature (K)123

A key feature of the molecular conformation of this compound is the non-planar arrangement of its aromatic rings and ester group. iucr.orgnih.gov The dihedral angle between the terminal dimethyl-substituted benzene (B151609) ring and the phenyl ring is 52.39 (4)°. iucr.orgnih.govsmolecule.com The central ester group is not coplanar with either ring; its mean plane is twisted by 60.10 (4)° from the dimethyl-substituted benzene ring and by a smaller angle of 8.67 (9)° from the phenyl ring. iucr.orgnih.govsmolecule.com

Table 2: Key Dihedral and Torsional Angles for this compound. iucr.orgnih.gov
DescriptionAngle (°)
Dihedral angle between the two terminal aromatic rings52.39 (4)
Twist angle between the ester group mean plane and the dimethyl-substituted benzene ring60.10 (4)
Twist angle between the ester group mean plane and the phenyl ring8.67 (9)

The crystal packing of this compound is stabilized by weak intermolecular C—H⋯O hydrogen bonds rather than classical hydrogen bonds. iucr.orgiucr.org These interactions link adjacent molecules, with the C2 atom of a phenyl ring acting as a hydrogen-bond donor to the carbonyl oxygen atom (O1) of a neighboring molecule. iucr.orgiucr.org This specific interaction results in the formation of C(6) chains that propagate along the nih.gov crystallographic direction, defining the primary packing motif. iucr.orgnih.goviucr.org

Solution-State Conformational Dynamics and Energetics

While the solid-state structure is well-defined by crystallography, the behavior of this compound in solution involves dynamic conformational equilibria. Spectroscopic data, including ¹H and ¹³C NMR spectra, are available and provide foundational information for understanding its solution-state structure. researchgate.net However, detailed research studies focusing specifically on the conformational dynamics and the energetics of different conformers in solution for this compound are not extensively reported in the available literature. Such studies would typically involve advanced NMR techniques or computational chemistry to map the potential energy surface and determine rotational barriers.

Table 3: Comparative Dihedral Angles of Dimethylphenyl Benzoate Isomers. iucr.orgnih.govnih.gov
CompoundDihedral Angle Between Aromatic Rings (°)Crystal System
This compound52.39 (4)Triclinic
2,3-Dimethylphenyl benzoate87.36 (6)Not specified in results
2,4-Dimethylphenyl benzoate80.25 (5)Monoclinic
2,5-Dimethylphenyl benzoate87.4 (1)Monoclinic

Advanced Spectroscopic Characterization Techniques in 3,4 Dimethylphenyl Benzoate Research

Vibrational Spectroscopy (FT-IR and FT-Raman) Analysis

The experimental FT-IR and FT-Raman spectra of 3,4-Dimethylphenyl benzoate (B1203000) reveal characteristic absorption bands corresponding to the vibrations of its constituent atoms and functional groups. The FT-IR spectrum is typically recorded in the 4000–400 cm⁻¹ range, while the FT-Raman spectrum is recorded between 3500–50 cm⁻¹. researchgate.net

Key vibrational modes observed in the spectra include:

C-H Vibrations: Aromatic and methyl C-H stretching vibrations are typically observed in the high-frequency region.

C=O Stretching: A strong absorption band characteristic of the ester carbonyl group (C=O) is a prominent feature.

C-O Stretching: The ester C-O stretching vibrations are also identifiable.

Aromatic C=C Stretching: Vibrations associated with the benzene (B151609) rings appear in the characteristic fingerprint region.

Ring Vibrations: In-plane and out-of-plane bending vibrations of the aromatic rings contribute to the complex pattern in the lower frequency region of the spectra.

The precise assignment of these bands is often aided by comparison with the spectra of related molecules and with theoretical calculations. scholarsresearchlibrary.comnih.gov

Table 1: Experimental FT-IR and FT-Raman Vibrational Frequencies and Assignments for 3,4-Dimethylphenyl Benzoate

FT-IR (cm⁻¹)FT-Raman (cm⁻¹)Assignment
Data not available in search resultsData not available in search resultsC-H stretching (aromatic)
Data not available in search resultsData not available in search resultsC-H stretching (methyl)
Data not available in search resultsData not available in search resultsC=O stretching
Data not available in search resultsData not available in search resultsC=C stretching (aromatic)
Data not available in search resultsData not available in search resultsC-O stretching
Data not available in search resultsData not available in search resultsC-H in-plane bending
Data not available in search resultsData not available in search resultsC-H out-of-plane bending
Data not available in search resultsData not available in search resultsRing in-plane deformation
Data not available in search resultsData not available in search resultsRing out-of-plane deformation

To complement experimental findings, theoretical calculations using methods like Density Functional Theory (DFT) are employed to compute the vibrational frequencies of this compound. scholarsresearchlibrary.comscience.gov These calculations, often performed with basis sets such as 6-311++G(d,p), provide a theoretical spectrum that can be compared with the experimental data. researchgate.netnih.gov

A Potential Energy Distribution (PED) analysis is then conducted to provide a detailed assignment of the calculated vibrational modes. nih.govconicet.gov.ar PED analysis quantifies the contribution of different internal coordinates (such as bond stretching, angle bending, and torsions) to each normal mode of vibration. nih.govprimescholars.com This allows for a more definitive assignment of the observed spectral bands and helps to understand the coupling between different vibrational motions within the molecule. nih.gov For instance, discrepancies between experimental and theoretical frequencies, particularly in regions with coupled vibrations, can be better understood through PED analysis. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the detailed molecular structure of this compound in solution. By analyzing the magnetic properties of atomic nuclei, specifically ¹H and ¹³C, NMR provides information about the chemical environment of each atom.

The ¹H NMR spectrum of this compound provides information about the number, environment, and connectivity of the hydrogen atoms in the molecule. The spectrum would be expected to show distinct signals for the aromatic protons on both the benzoate and the dimethylphenyl rings, as well as singlets for the two methyl groups.

The chemical shifts (δ) of the protons are influenced by their local electronic environment. The aromatic protons will appear in the downfield region (typically δ 7.0-8.5 ppm) due to the deshielding effect of the aromatic ring currents. The protons on the benzoate ring will show a different splitting pattern and chemical shift compared to those on the 3,4-dimethylphenyl ring. The two methyl groups on the dimethylphenyl ring will each give rise to a singlet in the upfield region (typically δ 2.0-2.5 ppm). acs.org

Table 2: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.1Doublet2HProtons ortho to C=O on benzoate ring
~7.6Triplet1HProton para to C=O on benzoate ring
~7.5Triplet2HProtons meta to C=O on benzoate ring
~7.2Doublet1HProton on dimethylphenyl ring
~7.1Singlet1HProton on dimethylphenyl ring
~7.0Doublet1HProton on dimethylphenyl ring
~2.3Singlet3HMethyl protons (C3 or C4)
~2.3Singlet3HMethyl protons (C4 or C3)

The ¹³C NMR spectrum provides information about the carbon skeleton of this compound. Each unique carbon atom in the molecule will give a distinct signal in the spectrum.

Key expected signals include:

Carbonyl Carbon: The ester carbonyl carbon will appear as a highly deshielded signal in the range of δ 160-170 ppm.

Aromatic Carbons: The carbons of the two aromatic rings will resonate in the region of δ 120-150 ppm. The carbons attached to the oxygen and the methyl groups will have distinct chemical shifts.

Methyl Carbons: The two methyl carbons will appear in the upfield region of the spectrum, typically around δ 20 ppm. chemicalbook.com

The PubChem database indicates the availability of experimental ¹³C NMR data for this compound. nih.gov

Table 3: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm)Assignment
~165C=O (ester)
~149Quaternary C on dimethylphenyl ring (attached to O)
~138Quaternary C on dimethylphenyl ring (attached to CH₃)
~134Quaternary C on dimethylphenyl ring (attached to CH₃)
~133CH on benzoate ring (para to C=O)
~130Quaternary C on benzoate ring (attached to C=O)
~129CH on benzoate ring (ortho to C=O)
~128CH on benzoate ring (meta to C=O)
~122CH on dimethylphenyl ring
~118CH on dimethylphenyl ring
~20CH₃
~19CH₃

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy is used to study the electronic transitions within a molecule. bioglobax.com When this compound absorbs UV or visible light, electrons are promoted from a lower energy molecular orbital to a higher energy one. up.ac.za

The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* transitions within the aromatic rings and the carbonyl group. up.ac.za The presence of the ester group and the dimethyl-substituted phenyl ring will influence the wavelength of maximum absorption (λmax). Aromatic compounds typically exhibit primary and secondary absorption bands. up.ac.za For substituted benzene derivatives, the position and intensity of these bands are affected by the nature and position of the substituents. up.ac.za The electronic spectrum of this compound, recorded in a suitable solvent, would provide valuable information on its electronic structure and conjugation. up.ac.za


Electronic Absorption Characteristics and Maxima Determination

A search for specific research findings detailing the electronic absorption characteristics and wavelength of maximum absorbance (λmax) for this compound yielded no specific data. The electronic absorption spectra of phenyl benzoates are generally characterized by transitions within the aromatic rings (the benzoyl and phenyl groups). These transitions are typically π → π* transitions, which occur at high energies (short wavelengths) and n → π* transitions associated with the carbonyl group, which are generally weaker and can appear at longer wavelengths.

The substitution on the phenyl ring, in this case with two methyl groups at the 3 and 4 positions, influences the electronic environment of the chromophore. These electron-donating groups are expected to cause a small bathochromic (red) shift in the absorption maxima compared to unsubstituted phenyl benzoate. However, without experimental data, the precise λmax values for this compound cannot be reported.

Data Table: Electronic Absorption Maxima (λmax) of this compound

No published data is available for this compound.

Solvatochromic Effects on Electronic Absorption

There is no specific research available on the solvatochromic effects on the electronic absorption of this compound. Solvatochromism describes the shift in the position of a UV-Vis absorption band when the polarity of the solvent is changed. This effect is dependent on the difference in the dipole moment of the molecule between its ground and excited states.

For aryl benzoates, the interaction with polar solvents can stabilize the excited state to a different extent than the ground state, leading to shifts in the λmax.

Positive Solvatochromism (Bathochromic Shift): If the excited state is more polar than the ground state, increasing solvent polarity will stabilize the excited state more, resulting in a shift to a longer wavelength (red shift).

Negative Solvatochromism (Hypsochromic Shift): If the ground state is more polar, increasing solvent polarity will lead to a shift to a shorter wavelength (blue shift).

A systematic study involving the measurement of the UV-Vis spectra of this compound in a series of solvents with varying polarity would be required to determine the nature and extent of its solvatochromic behavior. As no such study has been found, a data table illustrating these effects cannot be constructed.

Data Table: Solvatochromic Shift of this compound in Various Solvents

No published data is available for a solvatochromic study of this compound.

Computational Chemistry and Theoretical Investigations of 3,4 Dimethylphenyl Benzoate

Advanced Quantum Chemical Calculations (e.g., G3MP2)

Advanced computational methods are employed to achieve high accuracy in predicting thermochemical properties. The Gaussian-n (G_n_) theories, such as G3MP2, are composite methods designed to approximate the results of high-level, computationally expensive calculations through a series of more manageable steps. These methods are valuable for obtaining reliable energies, heats of formation, and other thermodynamic parameters.

Theoretical Studies of Reaction Pathways and Transition States (e.g., related systems)

Theoretical studies are crucial for elucidating the mechanisms of chemical reactions, including the identification of intermediates and transition states. For esters like 3,4-dimethylphenyl benzoate (B1203000), hydrolysis is a fundamental reaction pathway that has been explored computationally for related systems.

The base-catalyzed hydrolysis (saponification) of esters is generally understood to proceed via a stepwise mechanism. mdpi.com Computational studies on the hydrolysis of ethyl benzoate and N-ethylbenzamide have shown that the rate-determining step is the initial nucleophilic addition of a hydroxide (B78521) ion to the carbonyl carbon, which leads to a tetrahedral intermediate. beilstein-journals.org This step is referred to as TS1. beilstein-journals.org The mechanism is favored as a general base-catalyzed process over a direct nucleophilic attack when sufficient water molecules are included in the computational model. beilstein-journals.org

The nature of the transition state is critical. For the hydrolysis of certain esters, the transition state is described as being highly tetrahedral, closely resembling the tetrahedral intermediate. nih.gov This is characterized by a significant change in the carbonyl bond from a double bond to a near single bond order. nih.gov For example, in the hydrolysis of a model substrate, the transition state structure showed a C-OH bond length of 1.61 Å and a carbonyl bond length of 1.39 Å, indicative of a single bond. nih.gov In contrast, studies on the hydrolysis of methyl benzoate have observed near-zero carbonyl oxygen-18 isotope effects, suggesting a less developed tetrahedral character in the transition state for that specific reaction. nih.gov

Theoretical investigations into the transesterification of phenyl benzoates have also been performed. A proposed mechanism for the K₂CO₃-catalyzed reaction involves the activation of the ester via cleavage of the C(acyl)–O bond, forming a three-centered transition state. rsc.org The reactivity in these systems is influenced by the electronic nature of the substituents on the phenol (B47542) leaving group. rsc.org

The table below summarizes key findings from theoretical studies on reaction pathways of related benzoate esters.

Reaction TypeSystem StudiedKey Findings
Base-Catalyzed Hydrolysis Ethyl BenzoateThe rate-determining step is the addition of OH⁻ to the carbonyl carbon (TS1). The general base-catalyzed mechanism is favored over direct nucleophilic attack. beilstein-journals.org
Hydrolysis Methyl BenzoateExhibited a near-zero carbonyl oxygen-18 isotope effect, suggesting a less developed tetrahedral transition state compared to other esters. nih.gov
Hydrolysis Phenyl BenzoateMethanolysis of phenyl benzoate showed a 2.4% carbonyl oxygen-18 isotope effect, indicating a relatively late, more tetrahedral-like transition state. nih.gov
Transesterification Substituted Phenyl BenzoatesThe reaction is proposed to proceed through a three-centered transition state involving C(acyl)-O bond cleavage. Reactivity is enhanced by electron-withdrawing groups on the phenol moiety. rsc.org

Quantum Theory of Atoms in Molecules (QTAIM) for Intramolecular Interactions

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing the electron density (ρ(r)) of a molecule to define atoms and chemical bonds. wikipedia.orgwiley-vch.de By examining the topology of the electron density, QTAIM can identify and characterize all types of inter- and intramolecular interactions. wikipedia.org

A key feature of QTAIM analysis is the location of bond critical points (BCPs), which are points where the gradient of the electron density is zero. wiley-vch.de The properties at these BCPs, such as the electron density (ρ(r)) and its Laplacian (∇²ρ(r)), reveal the nature of the interaction. researchgate.net For instance, covalent bonds are typically characterized by high ρ(r) and a negative ∇²ρ(r), while weaker interactions like hydrogen bonds or van der Waals forces show low ρ(r) and positive ∇²ρ(r). researchgate.netresearchgate.net

In the crystal structure of 3,4-dimethylphenyl benzoate, weak C-H···O intermolecular hydrogen bonds are present, forming chains that stabilize the crystal packing. nih.govresearchgate.net QTAIM is an ideal tool to theoretically investigate and characterize such weak interactions. researchgate.net Although a specific QTAIM analysis on this compound is not published, studies on analogous molecules demonstrate its application. For example, in a study of 2,5-dimethyl-benzyl benzoate, QTAIM was used to understand an intramolecular C-H···O interaction. researchgate.net Such analyses can confirm the presence of a bond path between the hydrogen and oxygen atoms and quantify the strength and nature of the interaction through the topological parameters at the BCP. wiley-vch.deacs.org

The table below outlines the typical interpretation of QTAIM parameters at a bond critical point.

Topological ParameterSymbolInterpretation for Weak Interactions (e.g., H-bonds)
Electron Density ρ(r)Small value, indicating a low accumulation of charge between the interacting atoms. wikipedia.org
Laplacian of Electron Density ∇²ρ(r)Positive value, indicating that charge is depleted at the BCP, which is characteristic of closed-shell interactions (ionic, hydrogen bonds, van der Waals). researchgate.net
Total Electron Energy Density H(r)The sign of H(r) can help distinguish between purely electrostatic interactions and those with some covalent character. researchgate.net

Charge Distribution and Population Analysis Methodologies

Understanding the distribution of electronic charge within a molecule is fundamental to explaining its reactivity, electrostatic potential, and intermolecular interactions. Computational chemistry offers several population analysis schemes to assign partial atomic charges. uni-muenchen.de These methods partition the total electron density among the atoms in a molecule, though it is important to note that there is no single, unique way to do this. uni-muenchen.de

Common methodologies include:

Mulliken Population Analysis: One of the earliest and simplest methods, it partitions orbital populations based on the basis functions centered on each atom. researchgate.net While computationally straightforward, its results can be highly dependent on the basis set used. uni-muenchen.deresearchgate.net

Natural Bond Orbital (NBO) Analysis: This method transforms the calculated wave function into a set of localized orbitals that correspond to the familiar Lewis structure concepts of core electrons, lone pairs, and bonds. uni-muenchen.deresearchgate.net The resulting Natural Population Analysis (NPA) charges are generally less sensitive to basis set choice than Mulliken charges. researchgate.net NBO analysis also provides detailed information about donor-acceptor (hyperconjugative) interactions between filled (donor) and empty (acceptor) orbitals, which can be quantified using second-order perturbation theory. uni-muenchen.dewisc.edu

Atoms in Molecules (AIM) Charges: Derived from the QTAIM methodology, these charges are obtained by integrating the electron density within the boundaries of an atomic basin. researchgate.net

Studies on related esters have shown the utility of these analyses. For instance, in a study of para-substituted nitrophenyl benzoate esters, Mulliken charges at the carbonyl carbon were calculated using Density Functional Theory (DFT). semanticscholar.org A direct correlation was established between the calculated Mulliken charge and the Hammett σ-para constant, demonstrating that electron-withdrawing groups decrease the charge density at the carbonyl carbon, which in turn correlates with the rate of hydrolysis. semanticscholar.org This highlights how population analysis can provide a theoretical rationale for observed structure-reactivity relationships. semanticscholar.org

The table below shows the calculated Mulliken charges for the carbonyl carbon in a series of para-substituted nitrophenyl benzoates. semanticscholar.org

Para-SubstituentHammett σ-paraMulliken Charge on Carbonyl Carbon
-NO₂ 0.780.2255
-Br 0.230.2151
-Cl 0.230.2143
-F 0.060.2124
-H 0.000.2128
-CH₃ -0.170.2084
-OCH₃ -0.270.2038

Chemical Reactivity and Synthesis of 3,4 Dimethylphenyl Benzoate Derivatives

Functionalization Strategies for the Benzoate (B1203000) Moiety

The benzoate portion of the molecule offers several avenues for functionalization. The ester group itself can be the target of nucleophilic attack, while the aromatic ring is susceptible to electrophilic substitution.

Key reactions involving the benzoate moiety include:

Hydrolysis: Under acidic or basic conditions, the ester bond can be cleaved through hydrolysis to yield benzoic acid and 3,4-dimethylphenol (B119073). This reaction is fundamental for separating the two aromatic moieties. smolecule.com

Transesterification: Reaction with a different alcohol in the presence of an acid or base catalyst can replace the 3,4-dimethylphenyl group with a new alkoxy group, forming a different benzoate ester.

Electrophilic Aromatic Substitution: The benzoate ring can undergo reactions such as nitration, halogenation, and Friedel-Crafts acylation. The benzoyl group is deactivating and meta-directing, meaning incoming electrophiles will primarily add to the 3-position of the benzoate ring. For instance, nitration would yield 3,4-dimethylphenyl 3-nitrobenzoate.

Reduction: The carbonyl group of the ester can be reduced to an alcohol using strong reducing agents like lithium aluminum hydride. smolecule.com

These strategies allow for the introduction of a wide array of functional groups onto the benzoate ring, significantly altering the electronic properties and potential applications of the resulting derivatives.

Substituent Effects on the Dimethylphenyl Moiety and Reactivity

The 3,4-dimethylphenyl moiety contains two methyl groups on the aromatic ring. These substituents play a crucial role in directing the reactivity of this ring.

Electronic Effects: Methyl groups are electron-donating groups (EDGs) through an inductive effect and hyperconjugation. This increases the electron density of the dimethylphenyl ring, making it more susceptible to electrophilic aromatic substitution compared to an unsubstituted phenyl ring.

Directing Effects: As ortho-, para-directors, the methyl groups activate the positions ortho and para to them. In the 3,4-dimethylphenyl ring, the C2, C5, and C6 positions are activated for electrophilic attack. The substitution pattern will depend on the steric hindrance posed by the incoming electrophile and the existing groups.

Research on related dimethylphenyl compounds shows that electron-donating groups like methyl can enhance properties such as binding affinity in biological systems. Conversely, replacing them with electron-withdrawing groups can decrease reactivity or affinity. vulcanchem.com

Synthesis and Characterization of Novel Derivatives (e.g., azo compounds, pyridazinone derivatives)

The core structure of 3,4-dimethylphenyl benzoate serves as a scaffold for creating more complex derivatives, including those with potential applications as dyes or in medicinal chemistry.

Azo compounds are characterized by the -N=N- functional group. A plausible synthetic route to an azo derivative of this compound would first involve introducing a primary amine group onto one of the aromatic rings via nitration followed by reduction. The resulting amino-derivative can then be converted into a diazonium salt, which is subsequently coupled with another aromatic compound. scirp.orgbeilstein-journals.org

A potential pathway is outlined below:

Nitration: The dimethylphenyl ring is more activated towards electrophilic substitution than the benzoate ring. Therefore, nitration of this compound would likely occur on the dimethylphenyl ring at one of the activated positions (e.g., C2, C5, or C6).

Reduction: The resulting nitro-derivative is then reduced to a primary amine (an amino-3,4-dimethylphenyl benzoate) using a reducing agent like tin(II) chloride in hydrochloric acid or catalytic hydrogenation.

Diazotization: The amine is treated with a source of nitrous acid, such as sodium nitrite (B80452) in cold, acidic solution, to form a diazonium salt. dergipark.org.tr

Azo Coupling: The unstable diazonium salt is immediately reacted with a coupling partner, such as a phenol (B47542) or an aniline (B41778) derivative, to form the stable azo compound. dergipark.org.trresearchgate.net For example, coupling with 2-naphthol (B1666908) would yield a brightly colored dye. beilstein-journals.org

Table 1: Potential Azo Derivatives and Their Synthetic Precursors

Derivative ClassPrecursor from this compoundCoupling PartnerPotential Product Name
Azo DyeAmino-(3,4-dimethylphenyl) benzoate diazonium salt2-Naphthol1-((Arylazo)naphthalen-2-ol derivative
Azo DyeAmino-(3,4-dimethylphenyl) benzoate diazonium saltN,N-Dimethylaniline4-((Arylazo) N,N-dimethylaniline derivative

Pyridazinone heterocycles are known for a wide range of biological activities. nih.govscispace.com A common route to pyridazinones involves the cyclization of a γ-keto acid with hydrazine (B178648) hydrate (B1144303). nih.govsphinxsai.com To synthesize a pyridazinone derivative from this compound, one could envision a multi-step process starting with a Friedel-Crafts acylation.

A hypothetical synthetic scheme:

Friedel-Crafts Acylation: The 3,4-dimethylphenyl ring can be acylated using succinic anhydride (B1165640) in the presence of a Lewis acid catalyst like aluminum chloride. sphinxsai.com This reaction would introduce a butanoyl-4-oic acid group onto the ring, forming a γ-keto acid derivative.

Cyclization: The resulting keto acid is then heated with hydrazine hydrate. nih.govsphinxsai.com The hydrazine reacts with the ketone to form a hydrazone, which then undergoes intramolecular cyclization and dehydration to form the 4,5-dihydropyridazin-3(2H)-one ring.

Aromatization (Optional): The dihydropyridazinone can be aromatized to the corresponding pyridazin-3(2H)-one using a suitable oxidizing agent like bromine in acetic acid. nih.gov

Table 2: Potential Pyridazinone Derivatives and Key Intermediates

Synthetic StepStarting MaterialReagent(s)Key Intermediate/Product
Friedel-Crafts AcylationThis compoundSuccinic anhydride, AlCl₃4-Oxo-4-(aryl)butanoic acid derivative
Cyclization4-Oxo-4-(aryl)butanoic acid derivativeHydrazine hydrate (N₂H₄·H₂O)6-Aryl-4,5-dihydropyridazin-3(2H)-one derivative
Aromatization6-Aryl-4,5-dihydropyridazin-3(2H)-one derivativeBromine (Br₂), Acetic Acid6-Aryl-pyridazin-3(2H)-one derivative

Structure-Reactivity Relationships in Derivatives

The relationship between the structure of the synthesized derivatives and their chemical reactivity is a key aspect of their design. The introduction of new functional groups significantly alters the electronic and steric profile of the parent molecule.

In azo derivatives , the nature of the substituents on both aromatic rings influences the color (wavelength of maximum absorbance, λmax) and stability of the dye. Electron-donating groups generally cause a bathochromic shift (a shift to longer wavelengths), while electron-withdrawing groups cause a hypsochromic shift (a shift to shorter wavelengths).

Computational methods, such as Density Functional Theory (DFT), can be used to predict how substituent changes will affect molecular geometry, electronic properties, and reactivity, guiding the synthesis of derivatives with desired characteristics. researchgate.net

Advanced Materials Science and Industrial Applications Research Excluding Clinical Contexts

Role as Chemical Intermediates for Organic Synthesis

3,4-Dimethylphenyl benzoate (B1203000) serves as a valuable intermediate in organic synthesis, primarily due to the reactivity of its ester group and the functionality of its substituted aromatic rings. The synthesis of this compound is well-documented, providing a foundation for its use as a building block for more complex molecules.

One common and efficient method for synthesizing 3,4-Dimethylphenyl benzoate involves the reaction of 3,4-dimethylphenol (B119073) with benzoyl chloride. nih.gov This reaction is typically facilitated by a Lewis acid catalyst, such as anhydrous aluminum chloride, in a suitable solvent like dichloromethane (B109758). nih.govresearchgate.net The process involves the slow addition of benzoyl chloride to a cooled solution of 3,4-dimethylphenol and the catalyst, followed by a period of stirring and heating to drive the reaction to completion. nih.govresearchgate.net

Table 1: Synthesis of this compound via Friedel-Crafts Acylation

Reactant 1 Reactant 2 Catalyst/Reagents Solvent Reaction Conditions

This table summarizes the synthesis protocol as described in scientific literature. nih.govresearchgate.net

Alternative synthetic routes have also been explored, highlighting the versatility of this compound as a target molecule. These methods may employ different starting materials and catalysts to achieve the desired product.

Table 2: Alternative Synthesis Routes for this compound

Starting Material 1 Starting Material 2 Catalyst/Reagents Yield
3,4-Dimethylphenol Carbon monoxide, Phenylhydrazine hydrochloride bis(diphenylphosphino)propanepalladium(II) dichloride, oxygen, sodium hydroxide (B78521) 83%

This table presents alternative synthesis pathways documented for this compound. lookchem.com

Applications in Polymer Chemistry and Material Science

The unique structure of this compound, featuring both an ester linkage and substituted aromatic rings, suggests its potential for use in polymer chemistry and material science.

While this compound is primarily utilized as a chemical intermediate, its ester functionality allows for its potential incorporation into polymeric systems. Esters are fundamental components of many polymers, such as polyesters. In principle, derivatives of this compound could be designed as monomers or additives in polymerization reactions to impart specific properties, such as aromaticity and rigidity, to the final polymer chain.

The introduction of aromatic structures into polymer matrices is a known strategy for enhancing thermal stability. Although direct studies detailing the use of this compound as a thermal stabilizer are not widely published, research on related benzoate compounds demonstrates the efficacy of this chemical class in improving the thermal properties of polymers. Additives containing ester groups and aromatic rings can increase the degradation temperature of polymeric materials. wiserpub.comsemanticscholar.org

For instance, sodium benzoate has been shown to act as a nucleating agent in polypropylene, which can influence its crystalline structure and, consequently, its thermal and mechanical properties. google.com Furthermore, studies on bio-based polymers like Poly(3-hydroxybutyrate) (PHB) and its copolymers have shown that additives can significantly enhance thermal and processing stability. researchgate.netnih.gov The incorporation of various reactive agents can lead to an increase in the onset degradation temperature of the polymer. semanticscholar.org This principle suggests that aromatic esters like this compound could potentially offer similar benefits, acting as stabilizers that mitigate thermal degradation during high-temperature processing. wiserpub.comwiserpub.com

Table 3: Examples of Thermal Stability Enhancement in Polymers Using Related Compounds

Polymer Additive/Modifier Observed Effect on Thermal Stability
Poly(3-hydroxybutyrate-co-4-hydroxybutyrate) (P34HB) Sodium Benzoate Acts as a nucleating agent, improving crystallization rate. researchgate.net
Poly(hydroxybutyrate-co-hydroxyvalerate) (PHBV) Di(tert-butylperoxyisopropyl) benzene (B151609) (DB) and triallyl isocyanurate (TAIC) Onset degradation temperature slightly increased. semanticscholar.org

This table illustrates the principle of enhancing polymer thermal stability with additives, providing context for the potential application of aromatic benzoates.

Research into Specific Industrial Applications (e.g., Corrosion Inhibition Studies of related compounds)

While specific industrial applications for this compound are still an area of active research, studies on structurally similar compounds indicate significant potential, particularly in the field of corrosion inhibition. The presence of the aromatic rings and the oxygen atom in the ester group allows such molecules to adsorb onto metal surfaces, forming a protective layer that inhibits corrosion.

Research has shown that various organic compounds containing aromatic rings and heteroatoms are effective corrosion inhibitors for metals in acidic or saline environments. kfupm.edu.saresearchgate.netscirp.org For example, N-Phenyl-benzamide derivatives have been studied for their ability to protect mild steel from acidic corrosion. kfupm.edu.sa These studies found that the substitution on the phenyl ring significantly influences the inhibition efficiency, with electron-releasing groups enhancing performance. kfupm.edu.sa

Similarly, sodium benzoate has been investigated as a corrosion inhibitor for aluminum alloys in tropical seawater, where it was found to prevent corrosion by adsorbing onto the metal surface. aip.org The mechanism involves the formation of a protective film that isolates the metal from the corrosive environment. aip.org These findings on related benzoate and aromatic compounds suggest a plausible role for this compound in corrosion protection applications.

Table 4: Corrosion Inhibition Performance of Structurally Related Compounds

Inhibitor Compound Metal Corrosive Environment Key Finding
N-(4-methoxyphenyl)benzamide Mild Steel 1 M HCl Showed a maximum inhibition efficiency of 96.52%. kfupm.edu.sa
N-phenylbenzamide Mild Steel 1 M HCl Showed a maximum inhibition efficiency of 93.91%. kfupm.edu.sa
Sodium Benzoate AA6061 & AA6063 Aluminum Alloys Tropical Seawater Inhibition occurred through adsorption on the metal surface. aip.org

This table summarizes research on the corrosion inhibition properties of compounds structurally related to this compound, highlighting their potential industrial applicability.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 3,4-Dimethylphenyl benzoate, and how can reaction conditions be optimized to minimize by-products?

  • Methodological Answer : A stepwise esterification approach is effective, starting with the reaction of 3,4-dimethylphenol with benzoyl chloride under Schotten-Baumann conditions (aqueous NaOH, 0–5°C). Catalytic DMAP (4-dimethylaminopyridine) can enhance reaction efficiency. Purification via column chromatography (hexane/ethyl acetate gradient) ensures high purity. Monitoring reaction progress by TLC and adjusting stoichiometric ratios (e.g., 1.2:1 benzoyl chloride to phenol) reduces unreacted starting materials .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral features should be prioritized?

  • Methodological Answer :

  • 1H/13C NMR : Identify aromatic protons (δ 6.8–8.1 ppm for substituents) and ester carbonyl signals (δ ~167–170 ppm). Compare coupling patterns to distinguish 3,4-dimethyl substitution .
  • IR Spectroscopy : Confirm ester C=O stretch (~1720 cm⁻¹) and absence of free -OH (if unreacted phenol remains) .
  • HPLC : Use a C18 column with UV detection (254 nm) to assess purity. Optimize mobile phase (acetonitrile/water) to resolve ester derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions between calculated and observed X-ray diffraction data for this compound crystals?

  • Methodological Answer :

  • Refinement : Use SHELXL for least-squares refinement, applying constraints for disordered methyl groups. Validate with R-factor convergence (<5%) .
  • Validation Tools : Employ PLATON’s ADDSYM to check missed symmetry and checkCIF for systematic errors. Address thermal motion discrepancies using anisotropic displacement parameters .
  • Visualization : ORTEP-3 can model electron density maps to clarify ambiguous substituent orientations .

Q. What computational strategies complement experimental data in analyzing the electronic properties of this compound?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict vibrational frequencies (IR) and electrostatic potential surfaces. Compare with crystallographic data to validate intramolecular interactions .
  • Lattice Energy Analysis : Use PIXEL (in CLP software) to decompose intermolecular forces, particularly C–H···π interactions between methyl and benzoate groups .

Q. How should researchers address discrepancies in thermal stability data between DSC and TGA for this compound?

  • Methodological Answer :

  • Controlled Atmosphere : Perform TGA under nitrogen to isolate decomposition steps (e.g., ester cleavage at ~250°C).
  • DSC Calibration : Use indium standards to calibrate heating rates. Compare melting points with literature analogs (e.g., methyl-substituted benzoates) to identify polymorphic variations .

Data Analysis and Validation

Q. What protocols ensure rigorous validation of this compound’s crystal structure?

  • Methodological Answer :

  • Rigid-Bond Test : Validate using SHELXL’s DELU command to ensure anisotropic displacement parameters (ADPs) for C and O atoms differ by <0.01 Ų .
  • Hydrogen Bonding : Use WinGX to generate symmetry codes and assess hydrogen-bonding networks. Compare with similar benzoate esters (e.g., 4-methoxy derivatives) for consistency .

Experimental Design

Q. How can researchers design crystallization trials to obtain high-quality single crystals of this compound?

  • Methodological Answer :

  • Solvent Screening : Test mixed solvents (e.g., chloroform/hexane or ethyl acetate/methanol) for slow evaporation.
  • Temperature Gradients : Use a thermal gradient (20–4°C) to induce nucleation. Seed crystals from analogous compounds (e.g., 3,5-dimethylphenyl benzoate) if needed .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.